molecular formula C15H13N3O2S B5687939 methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate

methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B5687939
M. Wt: 299.3 g/mol
InChI Key: FSLQHCYKGRNOJD-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including antiproliferative and cytotoxic effects against various cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate typically involves the cyclocondensation of 2-amino-3-cyano-thiophene with aryl nitriles in an acidic medium . This reaction is carried out under controlled conditions to ensure the formation of the desired thienopyrimidine structure.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.

Scientific Research Applications

Methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism by which methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate exerts its effects involves interaction with biological targets in its 4-amino tautomeric form . This interaction can disrupt cellular processes, leading to antiproliferative and cytotoxic effects. The compound’s molecular targets and pathways are still under investigation, but it is believed to interfere with key signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to interact with biological targets in its 4-amino tautomeric form sets it apart from other similar compounds .

Properties

IUPAC Name

methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-8-10-12(16)17-13(9-6-4-3-5-7-9)18-14(10)21-11(8)15(19)20-2/h3-7H,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLQHCYKGRNOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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